molecular formula C22H20ClNO2 B4078218 3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone

3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone

Cat. No.: B4078218
M. Wt: 365.8 g/mol
InChI Key: XRXTZJAJTMOSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone (also known as 3,4-methylenedioxy-N-methylamphetamine or MDMA) is a synthetic psychoactive drug that has gained popularity in recent years due to its recreational use. However, MDMA also has potential therapeutic applications and has been the subject of scientific research.

Mechanism of Action

MDMA primarily acts on the serotonin system, increasing the release and blocking the reuptake of serotonin in the brain. This results in increased feelings of empathy, social connection, and well-being. MDMA also affects other neurotransmitters, including dopamine and norepinephrine, which contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDMA use can result in several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, electrolyte imbalances, and liver and kidney damage with prolonged use. However, these effects are typically associated with recreational use at high doses and are not relevant to therapeutic use.

Advantages and Limitations for Lab Experiments

MDMA has several advantages for use in lab experiments, including its ability to induce feelings of empathy and social connection, which can be useful in studying social behavior and relationships. However, MDMA also has limitations, including its potential for abuse and the difficulty of obtaining pure MDMA for research purposes.

Future Directions

There are several future directions for MDMA research, including further exploration of its therapeutic potential for PTSD and other mental health conditions. Additionally, more research is needed to understand the long-term effects of MDMA use and to develop safe and effective dosing protocols for therapeutic use. Finally, MDMA research could also contribute to a better understanding of the neurobiology of social behavior and relationships.

Scientific Research Applications

MDMA has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, with participants reporting reduced symptoms of PTSD after MDMA-assisted psychotherapy sessions. MDMA has also been studied for its potential use in couples therapy and as an adjunct to traditional talk therapy.

Properties

IUPAC Name

3-(3-chloroanilino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2/c1-26-20-12-10-16(11-13-20)21(24-19-9-5-8-18(23)14-19)15-22(25)17-6-3-2-4-7-17/h2-14,21,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXTZJAJTMOSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.